Pristinamycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

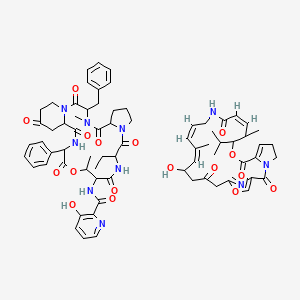

プリスティナマイシンは、主にブドウ球菌および連鎖球菌感染症の治療に用いられる抗生物質です。 これは、ストレプトグラミン系抗生物質に属し、ストレプトマイセス・プリスティナエスピラリス菌から得られます . プリスティナマイシンは、プリスティナマイシンIAとプリスティナマイシンIIAの2つの成分からなる混合物であり、相乗的に作用して強力な抗菌活性を示します .

2. 製法

合成経路と反応条件: プリスティナマイシンの調製には、いくつかの段階が含まれます。まず、発酵ブロスを酸性化し、その後、固液分離を行って濾液を得ます。次に、この濾液をマクロポーラス樹脂を用いて脱色します。脱色された濾液は、マクロポーラス吸着樹脂を用いて濃縮され、分析されます。分析溶液は、さらに活性炭を用いて脱色し、濃縮、抽出、アルカリ洗浄を行います。 最後に、溶液を結晶化して粗プリスティナマイシン製品を得、その後再結晶化して微細なプリスティナマイシン粉末を得ます .

工業的製造方法: プリスティナマイシンの工業的製造は、実験室での調製と同様の一般的な手順に従いますが、大量生産のためにスケールアップされます。 このプロセスには、発酵、分離、脱色、濃縮、結晶化が含まれ、効率性、費用対効果、および高収率に重点が置かれます .

3. 化学反応解析

反応の種類: プリスティナマイシンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物を修飾し、その特性を強化するために不可欠です。

一般的な試薬と条件:

酸化: トルエンス試薬、ミロン試薬、フェーリング試薬などの一般的な酸化剤が使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、抗菌活性と安定性が向上した修飾されたプリスティナマイシン誘導体があります .

4. 科学研究への応用

プリスティナマイシンは、幅広い科学研究に応用されています。

化学: 抗生物質の合成と修飾を研究するためのモデル化合物として使用されています。

生物学: 細菌タンパク質合成と耐性機構への影響について調査されています。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of pristinamycin involves several steps. The fermentation broth is first acidified, followed by solid-liquid separation to obtain the filtrate. The filtrate is then decolorized using a macroporous resin. The decolorized filtrate is enriched using a macroporous adsorbent resin and analyzed. The analytical solution is further decolorized using activated carbon, concentrated, extracted, and subjected to alkali washing. Finally, the solution is crystallized to obtain a rough this compound product, which is then recrystallized to obtain fine this compound powder .

Industrial Production Methods: The industrial production of this compound follows the same general steps as the laboratory preparation but is scaled up for mass production. The process involves fermentation, separation, decolorization, enrichment, and crystallization, with a focus on efficiency, cost-effectiveness, and high yield .

化学反応の分析

Types of Reactions: Pristinamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound and enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as Tollens reagent, Millon reagent, and Fehling reagent are used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Substitution: Substitution reactions often involve reagents like acetic anhydride and tosyl chloride.

Major Products: The major products formed from these reactions include modified this compound derivatives with enhanced antibacterial activity and stability .

科学的研究の応用

Pristinamycin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying antibiotic synthesis and modification.

Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

Industry: Utilized in the development of new antibiotics and antimicrobial agents.

作用機序

プリスティナマイシンは、細菌の50Sリボソームサブユニットに結合し、タンパク質合成の伸長過程を阻害することによってその効果を発揮します。 この作用は、転移ペプチダーゼ反応を阻害し、ペプチド結合の形成を防ぎ、最終的に細菌細胞の増殖を阻害します . プリスティナマイシンIAとプリスティナマイシンIIAの組み合わせにより、相乗効果が生じ、抗菌活性が大幅に向上します .

類似化合物との比較

プリスティナマイシンは、バージニアマイシンやキヌプリスチン/ダルフォプリスチンなど、他のストレプトグラミン系抗生物質と類似しています。 プリスティナマイシンは、経口投与が可能であり、エリスロマイシン耐性ブドウ球菌および連鎖球菌に対して有効である点が特徴です . 他の類似した化合物には、以下のものがあります。

バージニアマイシン: ストレプトグラミン系抗生物質であり、獣医学で使用され、家畜の成長促進剤としても使用されています.

キヌプリスチン/ダルフォプリスチン: プリスティナマイシンの誘導体であり、重症感染症に対して静脈内投与されます.

プリスティナマイシンは、その成分の独自の組み合わせと経口投与の利点により、耐性菌感染症の治療において貴重な抗生物質となっています。

特性

CAS番号 |

270076-60-3 |

|---|---|

分子式 |

C71H84N10O17 |

分子量 |

1349.5 g/mol |

IUPAC名 |

N-[(6S,12S,15S,16S,19R,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(10S,11S,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |

InChI |

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5+,10-9+,18-13+/t25-,29-,30-,31-,32?,34-,35+;19-,20+,26-/m00/s1 |

InChIキー |

MVTQIFVKRXBCHS-XZDBVTHASA-N |

SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

異性体SMILES |

CC[C@H]1C(=O)N2CCC[C@H]2C(=O)N(C(C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@@H](C(=O)O[C@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.C[C@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@H]1C(C)C)O)/C |

正規SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

Color/Form |

Reddish-yellow powder |

melting_point |

115-120 °C |

物理的記述 |

Reddish-yellow solid; [Merck Index] |

溶解性 |

Poorly soluble in water Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe |

製品の起源 |

United States |

Q1: What is Pristinamycin and how does it work?

A1: this compound is a streptogramin antibiotic consisting of two chemically unrelated compounds, this compound I and this compound II. [] These two components act synergistically to inhibit bacterial protein synthesis. [, ] this compound IA first binds to the 50S ribosomal subunit of bacteria. [] this compound IIA then binds to this compound IA on the ribosome, leading to irreversible inhibition of protein synthesis and bacterial death. []

Q2: How does this compound's mechanism of action differ from other protein synthesis inhibitors?

A2: While other protein synthesis inhibitors typically bind reversibly to ribosomes, the interaction between this compound IA and IIA on the ribosome creates a stable ternary complex, leading to irreversible inhibition. [, ] This unique mechanism contributes to its potent activity against some multidrug-resistant bacteria.

Q3: Does the ratio of this compound I and II affect its activity?

A3: Yes, the synergistic interaction between this compound I and II is crucial for its potent antibacterial activity. Studies have shown synergy between the two components at various ratios. []

Q4: What is the molecular formula and weight of this compound IA and IIA?

A4: this compound is a mixture of two compounds. This compound IA has a molecular weight of 800 Da. this compound IIA has a molecular weight of 500 Da. [] The exact molecular formula for each compound is complex and can be found in chemical databases.

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, spectroscopic techniques like NMR have been used to confirm the structures of novel this compound derivatives. [] Additionally, RP-HPLC methods with UV detection have been developed for its quantification in various formulations. []

Q6: Is this compound stable in different pH environments?

A6: this compound, particularly this compound IIB, faces challenges related to stability at various pH levels. [] This instability can affect its solubility, bioavailability, and efficacy.

Q7: Can this compound be used in extractive fermentation processes?

A7: Research has explored using aqueous two-phase systems for partitioning this compound, a crucial step towards extractive fermentation. Results show its preferential partitioning into the PEG-rich top phase, which can be enhanced by using fatty acid esters of PEG. []

Q8: Have any computational studies been conducted on this compound?

A9: Yes, computational chemistry approaches have been used to design new this compound analogs. One study focused on introducing fluorine atoms into this compound IIB to improve its stability and address issues like low water solubility. []

Q9: How do structural modifications of this compound affect its activity?

A10: Studies modifying the 4-oxo-pipecolic acid residue in this compound IA and the dehydroproline ring in this compound IIA aimed to develop water-soluble derivatives. These modifications impacted the in vitro and in vivo activities against various Staphylococcus aureus strains. []

Q10: What are some strategies to improve the stability and solubility of this compound?

A11: Synthesizing water-soluble derivatives through structural modifications is one approach. Research also focuses on developing novel formulations using techniques like macroporous resin adsorption to enhance its stability and bioavailability. []

Q11: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A12: While detailed PK/PD studies are limited, research shows that this compound is primarily metabolized in the liver and excreted in bile. [] Drug interactions with other medications metabolized by CYP3A4, such as tacrolimus and warfarin, can occur, leading to elevated drug levels. [, ]

Q12: What is the in vitro activity of this compound against various bacterial species?

A13: this compound demonstrates significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and various anaerobic bacteria. [, , , , , ] Studies have also shown its efficacy against Mycoplasma genitalium, including macrolide-resistant strains. []

Q13: Has this compound been evaluated in clinical trials for treating infections?

A14: Yes, clinical trials have explored the efficacy of this compound for treating various infections, including erysipelas, superficial pyodermas, and osteoarticular infections caused by MRSA and other bacteria. [, , ] It has shown promising results as an alternative to penicillin or other antibiotics, especially in cases of multidrug-resistant infections.

Q14: What are the known mechanisms of resistance to this compound?

A15: Resistance to this compound can occur through various mechanisms, including enzymatic inactivation, target modification, and efflux pumps. [] The presence of specific resistance genes, such as vga, vgb, and vat, has been linked to this compound resistance in staphylococci. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。